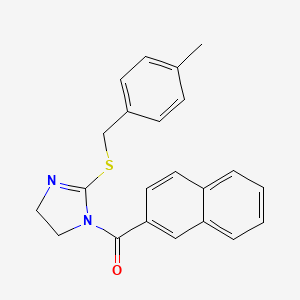

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone

Description

The compound "(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone" features a 4,5-dihydroimidazole core substituted at position 2 with a (4-methylbenzyl)thio group and at position 1 with a naphthalen-2-yl methanone moiety. Its molecular formula is C₂₁H₂₀N₂OS, with a molecular weight of 348.07 g/mol.

Properties

IUPAC Name |

[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2OS/c1-16-6-8-17(9-7-16)15-26-22-23-12-13-24(22)21(25)20-11-10-18-4-2-3-5-19(18)14-20/h2-11,14H,12-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYNDOVYIUTIEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of imidazole derivatives, which are known to bind with high affinity to multiple receptors

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, including inhibiting enzyme activity, blocking receptor sites, or disrupting cell membrane integrity. The specific mode of action of this compound would depend on its primary targets and their roles in cellular processes.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, viral infections, and other diseases.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, this compound could potentially have diverse effects at the molecular and cellular levels, depending on its primary targets and mode of action.

Biological Activity

The compound (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone is a complex organic molecule that integrates an imidazole ring and a thioether linkage, which are both known for their diverse biological activities. The unique structural features of this compound position it as a potential candidate for various therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The compound can be dissected into two primary functional groups:

- Imidazole Ring : Known for its role in numerous bioactive compounds, the imidazole moiety is implicated in various biological processes.

- Thioether Linkage : This functional group enhances the compound's interaction with biological targets.

Biological Activities

Preliminary studies and literature reviews indicate that compounds with similar structural motifs often exhibit a range of biological activities, including:

| Compound Type | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylimidazole | Imidazole ring | Antifungal, anticancer |

| Thioether Derivatives | Thioether linkage | Antimicrobial |

| Methoxy-substituted Phenols | Methoxy group | Anti-inflammatory |

The combination of thioether and imidazole functionalities in this compound may enhance its biological activity compared to simpler structures, allowing for specific interactions with biological targets that are not achievable with less complex molecules.

The mechanism of action for (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone likely involves:

- Interaction with Enzymes or Receptors : The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, influencing the activity of target molecules.

- Redox Reactions : The thioether group may participate in redox reactions, modulating the compound's biological effects .

Case Studies and Research Findings

Several studies have explored the biological activities of imidazole-containing compounds:

- Antimicrobial Activity : Jain et al. synthesized derivatives of imidazole and evaluated their antimicrobial potential against Staphylococcus aureus and Escherichia coli. Some derivatives showed significant antibacterial activity, indicating that similar modifications to (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone could yield potent antimicrobial agents .

- Anticancer Potential : Compounds featuring imidazole rings have been reported to exhibit anticancer properties. Research focusing on structurally related compounds suggests that (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone could be evaluated for similar effects in cancer cell lines .

- Anti-inflammatory Properties : The presence of methoxy groups in related compounds has been associated with anti-inflammatory effects. Investigating the anti-inflammatory potential of this compound could reveal its applicability in treating inflammatory diseases .

Scientific Research Applications

Based on the search results, here's what is known about the applications and properties of compounds similar to "(2-methoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" and related compounds:

(2-methoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- It is a complex organic molecule with a methoxyphenyl group and a thioether-linked imidazole derivative.

- The specific biological activity of this compound has not been fully determined but is likely influenced by its structure.

- The imidazole ring is present in various bioactive compounds, making the compound of interest in medicinal chemistry.

Potential Biological Activities

Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities:

- Antimicrobial : Thioether-containing compounds show promise as antimicrobial agents.

- Anticancer : Imidazole derivatives are often investigated for their anticancer properties.

- Anti-inflammatory : The presence of the methoxy group may enhance anti-inflammatory effects.

Potential Applications

- Further investigation into the pharmacokinetics and mechanisms of action is needed to understand its applications.

- Interaction studies are crucial to understanding how this compound behaves in biological systems. High-throughput screening methods could facilitate the assessment of biological activity across various targets.

Structural Similarities and Biological Activity

Several compounds share structural similarities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylimidazole | Imidazole ring | Antifungal, anticancer |

| Thioether derivatives | Thioether linkage | Antimicrobial |

| Methoxy-substituted phenols | Methoxy group | Anti-inflammatory |

The uniqueness of "(2-methoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" lies in the combination of both thioether and imidazole functionalities, which may enhance its biological activity compared to other similar compounds. This dual functionality could allow for specific interactions with biological targets that are not achievable with simpler structures.

Related Compounds

- 2-((3-Methylbenzyl)thio)-4,5-dihydro-1H-imidazole : A product with the CAS No. 1001784-27-5 and molecular weight of 206.31 .

- 2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride: This compound has a molecular formula of C11H15ClN2S .

- (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone: It has a molecular formula of C18H17N3O3S .

- 2-(4,5-Dihydro-1H-imidazol-2-yl)-4-methyl-2-propyl-3,4-dihydro-2H-benzo[1,4]oxazine with molecular formula C15H21N3O .

- S-Benzyl-β-N-[3-(4-hydroxy-3-methoxy-phenylallylidene)]dithiocarbazate .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally related analogs:

Key Observations:

- Electron Effects : The target compound’s 4-methyl group (electron-donating) contrasts with the nitro and trifluoromethyl groups in ’s analog, which enhance electrophilicity and metabolic stability .

- Aromatic Bulk : The naphthalen-2-yl group in the target compound and ’s analog increases hydrophobic interactions compared to simpler phenyl or chlorophenyl substituents .

- Thioether vs. Aromatic Linkages : The thioether in the target compound and ’s analog may improve lipophilicity and membrane permeability compared to purely aromatic systems (e.g., ) .

Physical and Chemical Properties

- Molecular Weight : The target compound (348.07 g/mol) is intermediate in size compared to ’s analog (421.07 g/mol) and ’s triphenyl derivative (423.53 g/mol). Lower molecular weight may enhance solubility .

- Melting Points : While exact data for the target compound is unavailable, analogs in with triphenylimidazole cores exhibit melting points of 110–135°C, suggesting similar solid-state stability for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.